molecular formula C10H16O2 B8378216 4-Allyloxymethyl-cyclohexanone

4-Allyloxymethyl-cyclohexanone

Cat. No.: B8378216
M. Wt: 168.23 g/mol
InChI Key: HWWRFEHAPWWBDX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-Allyloxymethyl-cyclohexanone is a cyclohexanone derivative featuring an allyloxymethyl (-O-CH₂-CH₂-CH₂-CH₂) substituent at the 4-position of the cyclohexanone ring. While direct references to this compound are absent in the provided evidence, its structural analogs and synthesis pathways can be inferred from related studies. Cyclohexanone derivatives are widely utilized in organic synthesis, pharmaceuticals, and materials science due to their versatile reactivity, particularly in oxidation, Michael addition, and cyclization reactions .

Properties

Molecular Formula

C10H16O2

Molecular Weight

168.23 g/mol

IUPAC Name

4-(prop-2-enoxymethyl)cyclohexan-1-one

InChI

InChI=1S/C10H16O2/c1-2-7-12-8-9-3-5-10(11)6-4-9/h2,9H,1,3-8H2

InChI Key

HWWRFEHAPWWBDX-UHFFFAOYSA-N

Canonical SMILES

C=CCOCC1CCC(=O)CC1

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Effects on Physical and Chemical Properties

The substituent at the 4-position of cyclohexanone significantly alters molecular properties. Below is a comparative analysis of key analogs:

Table 1: Substituent and Molecular Property Comparison
Compound Name Substituent Molecular Formula Molecular Weight (g/mol) Key Reactivity/Applications
4-Allyloxymethyl-cyclohexanone -O-CH₂-CH₂-CH₂-CH₂ C₁₀H₁₄O₂ 168.21* Potential for allyl ether oxidation, polymer precursors
4-Heptylcyclohexanone -C₇H₁₅ C₁₃H₂₄O 196.33 Hydrophobic; used in lubricant additives
4-Hydroxycyclohexanone -OH C₆H₁₀O₂ 114.14 Hydrogen bonding; pharmaceutical intermediates
4-Methylcyclohexanone -CH₃ C₇H₁₂O 112.17 Solvent applications; oxidation studies
4-Hydroxy-4-methylcyclohexanone -OH and -CH₃ (at C4) C₇H₁₂O₂ 128.17 Synthetic reagent for trans-4-amino-1-methylcyclohexanol
2-Allylcyclohexanone -CH₂-CH₂-CH₂ (at C2) C₉H₁₂O 136.19 Allyl group enables Diels-Alder reactions

*Calculated based on structural similarity.

Key Observations:

Hydrophobicity: The heptyl chain in 4-Heptylcyclohexanone increases molecular weight and hydrophobicity, making it suitable for non-polar applications . In contrast, the allyloxymethyl group balances moderate hydrophobicity with reactivity.

Reactivity: 4-Hydroxycyclohexanone: The hydroxyl group facilitates hydrogen bonding and participation in esterification or glycosylation . Allyl-Containing Derivatives: Both 4-Allyloxymethyl-cyclohexanone and 2-Allylcyclohexanone enable conjugation reactions (e.g., thiol-ene click chemistry) and polymer crosslinking .

Steric Effects: Bulky substituents like heptyl or hydroxy-methyl (in 4-Hydroxy-4-methylcyclohexanone) may hinder nucleophilic attack at the carbonyl group, whereas smaller groups (e.g., methyl) retain typical cyclohexanone reactivity .

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